molecular formula C13H15NO2 B12107848 Ethanol, 2-[(7,8-dimethyl-4-quinolinyl)oxy]- CAS No. 1255781-51-1

Ethanol, 2-[(7,8-dimethyl-4-quinolinyl)oxy]-

Cat. No.: B12107848
CAS No.: 1255781-51-1
M. Wt: 217.26 g/mol
InChI Key: KBTWLRRNOYYBJD-UHFFFAOYSA-N
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Description

Ethanol, 2-[(7,8-dimethyl-4-quinolinyl)oxy]- is a chemical compound that features a quinoline moiety, which is known for its diverse biological activities. The presence of the quinoline ring in its structure makes it a compound of interest in various scientific research fields, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethanol, 2-[(7,8-dimethyl-4-quinolinyl)oxy]- typically involves the reaction of 7,8-dimethyl-4-quinolinol with ethylene oxide under basic conditions. The reaction is carried out in a solvent such as dimethylformamide (DMF) with a base like potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the reaction. Microwave irradiation has been shown to be effective in the synthesis of quinoline derivatives, providing a greener and more efficient method compared to traditional techniques .

Chemical Reactions Analysis

Types of Reactions

Ethanol, 2-[(7,8-dimethyl-4-quinolinyl)oxy]- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Ethanol, 2-[(7,8-dimethyl-4-quinolinyl)oxy]- has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethanol, 2-[(7,8-dimethyl-4-quinolinyl)oxy]- involves its interaction with various molecular targets. The quinoline moiety can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it can inhibit enzymes such as topoisomerases, which are crucial for DNA replication and repair .

Comparison with Similar Compounds

Similar Compounds

  • Ethanol, 2-[(2,8-dimethyl-4-quinolinyl)amino]-
  • 1-(4-Methoxyphenyl)-2-(2-quinolinyl)ethanol

Uniqueness

Ethanol, 2-[(7,8-dimethyl-4-quinolinyl)oxy]- is unique due to the specific positioning of the dimethyl groups on the quinoline ring, which can influence its biological activity and chemical reactivity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research .

Properties

CAS No.

1255781-51-1

Molecular Formula

C13H15NO2

Molecular Weight

217.26 g/mol

IUPAC Name

2-(7,8-dimethylquinolin-4-yl)oxyethanol

InChI

InChI=1S/C13H15NO2/c1-9-3-4-11-12(16-8-7-15)5-6-14-13(11)10(9)2/h3-6,15H,7-8H2,1-2H3

InChI Key

KBTWLRRNOYYBJD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=NC=CC(=C2C=C1)OCCO)C

Origin of Product

United States

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